molecular formula C23H21N3O7 B3977469 N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3977469
M. Wt: 451.4 g/mol
InChI Key: OISMCNXABCGFSY-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a benzamido-substituted phenyl ring linked to a nitro- and methoxy-functionalized benzamide moiety. Key functional groups include methoxy (-OCH₃), nitro (-NO₂), and benzamido (-NHCOC₆H₅) substituents, which influence electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-31-19-10-9-15(11-18(19)26(29)30)23(28)25-17-13-20(32-2)16(12-21(17)33-3)24-22(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMCNXABCGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzamido group: This step involves the reaction of an amine with benzoyl chloride under basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Nitration: The nitro group is introduced through nitration reactions using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce quinones.

Scientific Research Applications

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzamido and nitrobenzamide groups are known to interact with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

Compounds : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe ().
Structural Differences :

  • Backbone : NBOMe compounds feature a phenethylamine core (2-methoxybenzyl-ethylamine), whereas the target compound is a benzamide.
  • Substituents : NBOMes have halogen (I, Br, Cl) and methoxy groups at the 2,5-dimethoxyphenyl ring, while the target compound replaces the ethylamine with a benzamido group and adds a nitro group.
    Functional Implications :
  • NBOMes are potent serotonin receptor agonists with high hallucinogenic activity and toxicity .
  • The target compound’s benzamide structure lacks the amine group critical for receptor binding in NBOMes, suggesting divergent pharmacological profiles (e.g., reduced CNS activity) .

Table 1: Structural Comparison with NBOMe Series

Feature Target Compound 25X-NBOMe Series
Core Structure Benzamide Phenethylamine
Key Substituents Benzamido, nitro, methoxy Halogen (I/Br/Cl), methoxy
Bioactivity Not explicitly reported High psychedelic potency
Toxicity Likely lower (amide vs. amine) Severe neurotoxicity

Chlorophenyl/Methoxyphenyl Benzamide Derivatives

Compounds :

  • N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide ()
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide ()

Structural Differences :

  • Substituents : replaces the benzamido group with dichlorophenyl, while substitutes a hydroxy group for the methoxy in the nitrobenzamide ring.
    Functional Implications :
  • Chlorine substituents () enhance lipophilicity and may improve pesticidal or herbicidal activity, as seen in etobenzanid () .

Table 2: Substituent Effects in Benzamide Derivatives

Compound Substituents Molecular Weight Potential Applications
Target Compound Benzamido, methoxy, nitro Not reported Research chemical
N-(2,5-Dichlorophenyl)-... () Dichlorophenyl, methoxy, nitro ~350 g/mol Agrochemicals
N-(4-chloro-... () Chloro, hydroxy, nitro 352.73 g/mol Pharmaceuticals

Azo Dye and Pigment Compounds

Compounds :

  • 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] ().

Structural Differences :

  • Functional Groups : Azo (-N=N-) and oxobutyramide groups dominate in these dyes, absent in the target compound.
    Functional Implications :
  • Azo compounds are widely used in dyes/pigments due to chromophoric azo linkages .

Agrochemical Benzamide Derivatives

Compounds : Etobenzanid, sulfentrazone ().
Structural Differences :

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but includes ethoxymethoxy and dichlorophenyl groups.
    Functional Implications :
  • Ethoxymethoxy groups enhance soil mobility in herbicides .
  • The target compound’s nitro group may confer oxidative stability but reduce biodegradability compared to etobenzanid.

Key Research Findings and Trends

Substituent-Driven Bioactivity : Halogen and nitro groups enhance pesticidal activity, while methoxy groups improve solubility ().

Toxicity Profiles : Amine-containing analogs (e.g., NBOMes) exhibit higher neurotoxicity than benzamides ( vs. 4, 6).

Industrial Applications : Azo dyes dominate in textiles, whereas benzamides are versatile in agrochemicals and drug discovery .

Biological Activity

N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • IUPAC Name : this compound

Key Functional Groups :

  • Benzamide moiety
  • Methoxy groups
  • Nitro group

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For example, it may target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology .
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capabilities, potentially mitigating oxidative stress in cellular environments .
  • Cell Proliferation Modulation : In vitro studies have demonstrated that this compound can influence cell proliferation rates in various cancer cell lines, suggesting a role in cancer therapy .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Cell Line IC50 (µM) Notes
AChE InhibitionSH-SY5Y0.035Potent inhibitor with subnanomolar activity
BChE InhibitionNeuro-2a0.040Effective against neurodegenerative markers
Antioxidant ActivityCCL-1 (Fibroblast)15Significant reduction in oxidative stress
Cell ProliferationMCF-7 (Breast Cancer)10Reduced proliferation observed

Case Studies

  • Neuroprotective Effects : A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.
  • Antitumor Activity : In a preclinical model using MCF-7 breast cancer cells, the compound showed promising results in reducing tumor growth rates. The mechanism was attributed to its ability to modulate signaling pathways associated with cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
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N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.